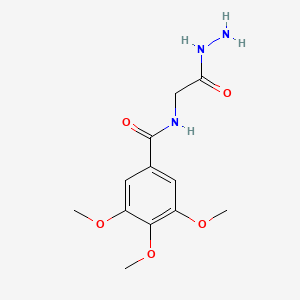

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

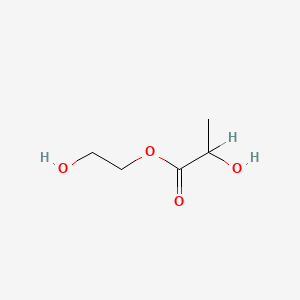

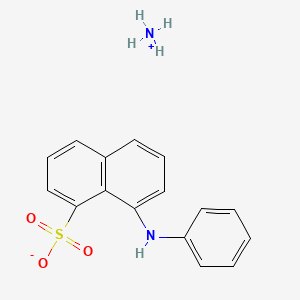

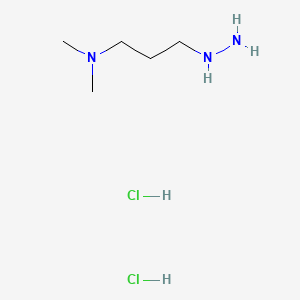

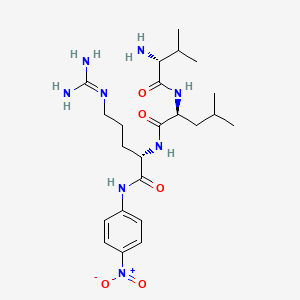

The molecular formula of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is C12H17N3O5 . The molecular weight is 283.28000 . Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The density of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide is 1.242g/cm3 . The boiling point is 476ºC at 760 mmHg . The melting point is not available . The flash point is 241.7ºC .Applications De Recherche Scientifique

Antifungal and Antimicrobial Activities

- N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide derivatives demonstrate significant antifungal activity. For instance, certain derivatives have shown strong inhibition against phytopathogenic fungi and common yeast, indicating their potential as antifungal agents (Ienascu et al., 2018).

- Additionally, some benzamide derivatives exhibit antibacterial properties. For example, novel benzocaine hydrazide derivatives, which share structural similarities with N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, have been evaluated for in vitro antibacterial activity against various bacterial strains, showing their potential in antimicrobial applications (Han et al., 2017).

Anticancer Potential

- Certain derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide have been studied for their anticancer properties. For instance, novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives were evaluated for antitumor activity against cancer stem cells, showing promising results in inhibiting tumor growth in certain cancer cell lines (Bhat et al., 2016).

- Similarly, other studies have synthesized and tested N-(Pyridin-3-yl)benzamide derivatives, which have shown moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).

Synthesis and Characterization

- The synthesis and characterization of benzamide derivatives, including those similar to N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide, are critical in understanding their potential applications. Studies often involve the use of advanced spectroscopic methods for structural determination, which is vital for their application in various fields (Zhou Weiqun et al., 2005).

Antioxidant Properties

- Some derivatives of N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide exhibit antioxidant properties. For instance, a study on thiazole derivatives starting from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone showed potent antioxidant activity, which is crucial for potential therapeutic applications (Jaishree et al., 2012).

Propriétés

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)14-6-10(16)15-13/h4-5H,6,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXECEMOPVFIRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284800 |

Source

|

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydrazinocarbonylmethyl-3,4,5-trimethoxy-benzamide | |

CAS RN |

63203-45-2 |

Source

|

| Record name | NSC39074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[(4-fluoro-3-nitrophenyl)imino]bis-](/img/structure/B1330206.png)